molecular formula C4H3BrO2S2 B12960631 2-Bromothiophene-3-sulfinic acid

2-Bromothiophene-3-sulfinic acid

Katalognummer: B12960631
Molekulargewicht: 227.1 g/mol
InChI-Schlüssel: HHBCCMVCMYEXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromothiophene-3-sulfinic acid is a heterocyclic organic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiophene family, which is known for its five-membered ring containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfonation. One common method includes the reaction of thiophene with bromine in the presence of a catalyst to form 2-bromothiophene. This intermediate is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromothiophene-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions that modify biological molecules. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromothiophene-3-sulfinic acid is unique due to the presence of both bromine and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C4H3BrO2S2

Molekulargewicht

227.1 g/mol

IUPAC-Name

2-bromothiophene-3-sulfinic acid

InChI

InChI=1S/C4H3BrO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7)

InChI-Schlüssel

HHBCCMVCMYEXGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1S(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.